4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-oxazepan-6-ol
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Overview
Description
4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-oxazepan-6-ol, also known as MTAAO, is a synthetic compound that has gained significant attention in the field of scientific research. This compound possesses a unique molecular structure that is of interest to researchers due to its potential applications in various fields, including medicine, chemistry, and biology. In
Scientific Research Applications
Synthesis and Structural Analysis
Research into benzimidazole-tethered oxazepine heterocyclic hybrids demonstrates advanced synthetic strategies that yield compounds with potential relevance in NLO applications. The synthesis involves several steps, starting from N-alkylated benzimidazole 2-carboxaldehyde, indicating a methodological approach to crafting compounds with specific electronic and structural properties. The use of spectroscopic and X-ray diffraction analyses further elucidates the molecular structure, offering insights into their electronic characteristics and potential applications in material science (Almansour et al., 2016).
Potential for Nonlinear Optical Applications
Nonlinear optical (NLO) properties are critical for applications in telecommunications, information processing, and photonic devices. The study by Almansour et al. (2016) on benzimidazole-tethered oxazepine heterocyclic hybrids included computational hyperpolarizability studies, revealing that specific compounds within this category exhibit promising NLO properties. This research opens avenues for the development of novel materials for optoelectronic applications, highlighting the compound's potential utility in creating efficient NLO materials (Almansour et al., 2016).
Antimicrobial Potential
Various synthesized heterocyclic compounds, including those with structural similarities to 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-oxazepan-6-ol, have been evaluated for their antimicrobial properties. For instance, the synthesis of formazans from Mannich base derivatives has shown moderate antimicrobial activity against pathogens like Escherichia coli and Salmonella typhi. Such studies underscore the potential of these compounds in developing new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant microbial strains (Sah et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(6-hydroxy-1,4-oxazepan-4-yl)-2-[4-(5-methyltetrazol-1-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-11-16-17-18-20(11)13-4-2-12(3-5-13)8-15(22)19-6-7-23-10-14(21)9-19/h2-5,14,21H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOJOMDBODFOFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)CC(=O)N3CCOCC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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